Cas no 1336047-75-6 ((2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine)

(2S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-amine is a chiral amine compound featuring a fluorinated phenyl moiety and a trifluoromethyl group, which confer unique physicochemical properties. The stereospecific (2S) configuration enhances its potential for selective interactions in pharmaceutical or agrochemical applications. The fluorine and trifluoromethyl substituents improve metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Its structural features suggest utility in designing bioactive molecules with enhanced binding affinity and resistance to enzymatic degradation. The compound’s well-defined stereochemistry and functional group arrangement offer precise control in synthetic pathways, supporting its use in targeted research and development.
(2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine structure
1336047-75-6 structure
Product Name:(2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine
CAS No:1336047-75-6
MF:C10H11F4N
MW:221.194656610489
CID:6483723
PubChem ID:93989974
Update Time:2025-10-28

(2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine
    • (2S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-amine
    • 1336047-75-6
    • EN300-1930555
    • Inchi: 1S/C10H11F4N/c1-6(15)4-7-2-3-8(5-9(7)11)10(12,13)14/h2-3,5-6H,4,15H2,1H3/t6-/m0/s1
    • InChI Key: DVDNCVZWOIBEMF-LURJTMIESA-N
    • SMILES: FC1C=C(C(F)(F)F)C=CC=1C[C@H](C)N

Computed Properties

  • Exact Mass: 221.08276200g/mol
  • Monoisotopic Mass: 221.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine

Introduction to (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine (CAS No. 1336047-75-6)

(2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1336047-75-6, is a chiral amine featuring a fluoro-substituted aromatic ring and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities. The precise stereochemistry of this molecule, as indicated by the (2S) configuration, plays a crucial role in its interactions with biological targets, making it a subject of intense research interest.

The structural features of (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine make it an attractive candidate for the development of novel therapeutic agents. The presence of both fluoro and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. These modifications can also influence the electronic properties of the aromatic ring, affecting its binding affinity to biological receptors.

In recent years, there has been a growing focus on the use of fluorinated compounds in drug development due to their ability to improve pharmacokinetic profiles and binding specificity. The fluoro group, in particular, is known for its ability to modulate drug metabolism and enhance binding interactions with biological targets. For instance, fluorine atoms can increase the metabolic stability of drugs by resisting hydrolysis and oxidation, thereby extending their half-life in the body.

The trifluoromethyl group further contributes to the unique properties of (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine. This group is often incorporated into pharmaceuticals to enhance binding affinity and reduce metabolic clearance. Its electron-withdrawing nature can also influence the electronic distribution of the molecule, affecting its reactivity and interaction with biological targets.

Recent studies have highlighted the potential of chiral amines in drug development. The stereochemistry of amines can significantly impact their biological activity, with different enantiomers often exhibiting distinct pharmacological properties. The (2S) configuration of (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine suggests that it may have specific interactions with biological targets that are not observed with other stereoisomers.

The synthesis of such complex molecules requires advanced techniques in organic chemistry. The preparation of (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine involves multi-step reactions, including functional group transformations and stereochemical control. The use of fluorinating agents and chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome.

In the context of medicinal biology, (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine has shown promise in preclinical studies as a potential lead compound for various therapeutic applications. Its unique structural features make it a versatile scaffold for further derivatization and optimization. Researchers are exploring its potential in areas such as central nervous system disorders, inflammation, and cancer treatment.

The use of computational methods has also been instrumental in understanding the behavior of this compound. Molecular modeling techniques can predict how (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine interacts with biological targets at the molecular level. These insights can guide the design of more effective derivatives and help optimize its pharmacological properties.

The role of fluorine chemistry in drug discovery continues to evolve, with new methodologies being developed to incorporate fluorine atoms into complex molecules more efficiently. Advances in synthetic fluorination techniques have made it possible to introduce fluorine groups at specific positions within molecules like (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine, allowing for greater control over their biological activity.

As research progresses, the therapeutic potential of compounds like (2S)-1-2-fluoro-4-(trifluoromethyl)phenylpropan-2-amine is likely to be further explored. The combination of structural complexity, stereochemical precision, and functional group diversity makes it a valuable asset in the quest for novel pharmaceuticals. Future studies may focus on understanding its mechanism of action and developing new applications for this promising compound.

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